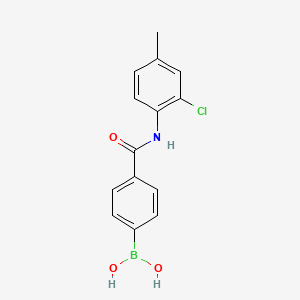

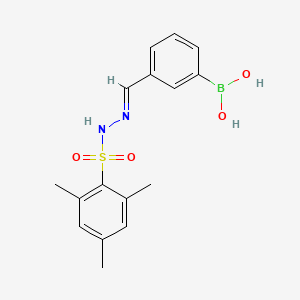

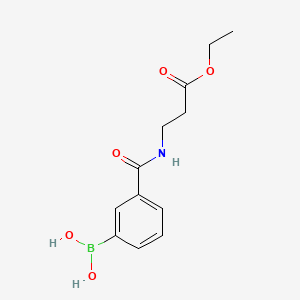

![molecular formula C12H14N4O3 B1418477 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid CAS No. 1098389-14-0](/img/structure/B1418477.png)

2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid

Overview

Description

“2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid” is a chemical compound . It is closely related to N,N-diethyl-2- (2- (4- (2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo [1,5-a]pyrimidin-3-yl)acetamide (2, DPA-714), which has been synthesized and biologically evaluated in vitro for its potential to bind the translocator protein 18 kDa (TSPO) .

Synthesis Analysis

The synthesis of this compound and its analogues often involves derivatizing a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone of DPA-714, by Sonogashira couplings with various alkynyl reagents . The fluoroethoxy and fluoropropoxy substituted 2- (6-chloro-2-phenyl)imidazo [1,2- a]pyridin-3-yl)- N, N-diethylacetamides were synthesized and found to have high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) when compared with the central benzodiazepine receptors (CBRs) .Molecular Structure Analysis

The molecular weight of this compound is 262.27 . The IUPAC name is [(2,7-dimethylpyrazolo [1,5-a]pyrimidin-6-yl)carbonyl] (methyl)amino]acetic acid . The InChI code is 1S/C12H14N4O3/c1-7-4-10-13-5-9 (8 (2)16 (10)14-7)12 (19)15 (3)6-11 (17)18/h4-5H,6H2,1-3H3, (H,17,18) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve Sonogashira couplings . The fluoroethoxy and fluoropropoxy substituted 2- (6-chloro-2-phenyl)imidazo [1,2- a]pyridin-3-yl)- N, N-diethylacetamides were synthesized and found to have high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) when compared with the central benzodiazepine receptors (CBRs) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Heterocyclic Chemistry Synthesis

The compound 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid is involved in the synthesis of various heterocyclic systems. For instance, it has been used in the preparation of fused pyrimidinones and derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other related compounds. These syntheses typically employ heterocyclic α-amino compounds in acetic acid, showcasing the compound's utility in generating complex heterocyclic frameworks (Stanovnik et al., 1990).

Supramolecular Structure Analysis

Research has also focused on the crystallographic and computational analysis of related compounds, like 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Such studies delve into the supramolecular structures formed by hydrogen bonding and π–π stacking interactions, providing insights into the energetic interplay between different molecular dimers. These analyses are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Borbulevych, 2010).

Heterocyclic Acetic Acid Derivatives Synthesis

The versatility of 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid extends to its use in generating novel acetic acid derivatives of pyrazole and pyrimidine. This synthesis involves condensation reactions with suitable partners, highlighting the compound's role as a building block in medicinal chemistry for the creation of potentially biologically active molecules (Craig et al., 2000).

Anticancer and Anti-inflammatory Agents

Some derivatives of pyrazolo[1,5-a]pyrimidine, which could be synthesized using compounds similar to 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid, have shown potential as anticancer and anti-inflammatory agents. These compounds undergo various chemical reactions to yield products with significant biological activities, underscoring the therapeutic potential of such chemical frameworks (Rahmouni et al., 2016).

Insecticidal and Antibacterial Properties

Moreover, compounds related to 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid have been synthesized and evaluated for their insecticidal and antibacterial potential. This research highlights the compound's relevance in developing new agrochemicals and antibiotics, contributing to pest control and infectious disease management (Deohate & Palaspagar, 2020).

Safety And Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-7-4-10-13-5-9(8(2)16(10)14-7)12(19)15(3)6-11(17)18/h4-5H,6H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHXGCAGKCCZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1)C(=O)N(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

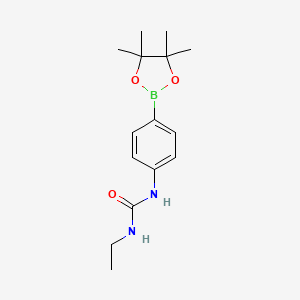

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)